molecular formula C7H6N4O3 B1437648 [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid CAS No. 36855-12-6

[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B1437648
CAS No.: 36855-12-6
M. Wt: 194.15 g/mol
InChI Key: UFBBQMVELHQQJM-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

[5-(2-Furyl)-2H-tetrazol-2-yl]acetic acid is a heterocyclic compound characterized by a fused tetrazole-furan system linked to an acetic acid moiety. Its IUPAC name, 2-[5-(furan-2-yl)-2H-tetrazol-2-yl]acetic acid , reflects its structural components:

  • A tetrazole ring (2H-tetrazol-2-yl) with four nitrogen atoms.
  • A furan group (2-furyl) attached at the tetrazole's 5-position.
  • An acetic acid chain (-CH2COOH) bonded to the tetrazole's 2-position.

The molecular formula is C7H6N4O3 , with a molecular weight of 194.15 g/mol . Key identifiers include:

  • SMILES : C(C(=O)O)N1N=C(N=N1)C2=CC=CO2
  • InChIKey : UFBBQMVELHQQJM-UHFFFAOYSA-N.
  • CAS Registry Number : 36855-12-6.

The planar tetrazole ring exhibits aromaticity due to delocalized π-electrons, while the furan group contributes to electronic diversity.

Historical Context in Tetrazole Chemistry

Tetrazoles were first synthesized in 1885 by Bladin via hydrazoic acid and hydrogen cyanide. The development of this compound emerged from advances in 1,3-dipolar cycloaddition reactions, particularly between nitriles and azides. Modern synthesis often employs:

  • Pinner reaction : Sodium azide and nitriles catalyzed by ammonium salts.
  • Metal-assisted cycloaddition : Zinc or copper catalysts for regioselective tetrazole formation.

This compound’s synthesis exemplifies the strategic incorporation of bioisosteric groups (tetrazole for carboxylate) in drug design.

Position in Heterocyclic Compound Classification

As a bicyclic heterocycle , the compound belongs to two classes:

  • Tetrazoles : 5-membered rings with four nitrogens, classified as 1H- or 2H-tautomers. The 2H-form here enhances metabolic stability.
  • Furans : Oxygen-containing heterocycles with conjugated diene systems.

Its hybrid structure enables unique electronic interactions, such as:

  • Hydrogen bonding via tetrazole nitrogens (N1–N4).
  • π-π stacking between the furan and aromatic pharmacophores.

Table 1: Heterocyclic Classification

Feature Tetrazole Moiety Furan Moiety
Ring size 5-membered 5-membered
Heteroatoms 4 nitrogen 1 oxygen
Aromaticity Yes (6 π-electrons) Yes (6 π-electrons)
Bioisosteric potential Carboxylate replacement Electron-rich scaffold

Chemical Registry Information and Identification

Registry Data :

  • CAS No. : 36855-12-6.
  • PubChem CID : 3022226 (for analogous 5-(2-methoxyphenyl) derivative).
  • DSSTox Substance ID : DTXSID701275065.

Synonyms :

  • (5-Furan-2-yl-tetrazol-2-yl)-acetic acid.
  • 2-[5-(Furan-2-yl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid.

Spectroscopic Identifiers :

  • IR : Peaks at 1732 cm⁻¹ (C=O), 1290–1300 cm⁻¹ (furan C-O-C).
  • NMR : Tetrazole protons resonate at δ 8.5–9.5 ppm; furan protons at δ 6.3–7.4 ppm.

Significance in Contemporary Chemical Research

This compound is pivotal in:

  • Medicinal Chemistry :
    • Bioisostere : Tetrazole mimics carboxylate groups in drugs (e.g., antihypertensives).
    • Antidiabetic agents : Modulates PPARγ and DPP-4 targets.
  • Material Science :
    • Coordination complexes : Binds metals (e.g., copper) for catalytic applications.
  • Synthetic Intermediates :
    • Click chemistry : Tetrazole rings participate in Huisgen cycloadditions.

Recent studies highlight its role in organometallic frameworks and green chemistry catalysts .

Properties

IUPAC Name

2-[5-(furan-2-yl)tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-6(13)4-11-9-7(8-10-11)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBBQMVELHQQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275065
Record name 5-(2-Furanyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36855-12-6
Record name 5-(2-Furanyl)-2H-tetrazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36855-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Furanyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-furyl Acetic Acid Derivatives

A patent discloses preparation methods for 2-methoxyimino-2-furyl acetic acid derivatives, which are structurally related to the target compound. The process involves:

  • Reaction of furan with chloro-substituted acetic acid esters catalyzed by Lewis acids such as zinc chloride or aluminum chloride at controlled temperatures (0–40 °C).
  • Subsequent hydrolysis and oximation steps yield furyl acetic acid derivatives with high purity (>98%) and good yields (up to 67% total recovery).
  • The process avoids isolating intermediates, simplifying production and reducing costs.

Tetrazole Ring Construction

  • The classical method involves the cycloaddition of sodium azide to nitriles in polar aprotic solvents like DMF at elevated temperatures (~130 °C) for extended times (up to 40 hours), yielding 5-substituted tetrazoles with yields around 79%.
  • Microwave-assisted protocols have improved reaction times drastically (10–15 minutes) and yields (80–99%), using catalysts such as ZnBr2 or Cu(II) salts.
  • The mechanism involves activation of the nitrile by the catalyst, followed by nucleophilic attack by azide and ring closure to the tetrazole.

Alternative Synthetic Routes

  • Multicomponent reactions involving cyanamide, aldehydes, and 5-aminotetrazole have been reported to synthesize tetrazole-containing heterocycles, although these are more relevant to triazine derivatives than to the target acetic acid-substituted tetrazole.
  • These methods offer high atom economy and short reaction times but are less directly applicable to the specific preparation of this compound.

Comparative Summary Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Reaction Time Yield Notes
Classical [3+2] cycloaddition 2-furyl acetonitrile + NaN3 DMF, no catalyst, 130 °C ~40 h ~79% Long reaction time, moderate yield
Microwave-assisted cycloaddition 2-furyl acetonitrile + NaN3 ZnBr2 or Cu(II), MW, 130 °C 10–15 min 80–99% Rapid, high yield, environmentally benign
Lewis acid-catalyzed furyl acetic acid synthesis Furan + chloroacetate esters ZnCl2, AlCl3, 0–40 °C 6 h + hydrolysis Up to 67% total recovery No intermediate isolation, high purity
Multicomponent condensation (less direct) Cyanamide + aldehydes + 5-aminotetrazole Microwave, pyridine Minutes High More suited for triazine derivatives

Chemical Reactions Analysis

Types of Reactions

[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: Both the furan and tetrazole rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmacological Properties

Tetrazole derivatives, including [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid, are known for their pharmacological activities. They serve as versatile pharmacophores due to the presence of multiple nitrogen atoms, which enhance their biological interactions. Some key applications include:

  • Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit antibacterial and antifungal properties. For instance, certain 5-substituted tetrazoles have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus cereus .
  • Analgesic and Anti-inflammatory Effects : Compounds containing tetrazole rings have been studied for their analgesic and anti-inflammatory properties, making them potential candidates for pain management therapies .

1.2 Synthesis of Bioactive Compounds

This compound can be utilized in the synthesis of more complex bioactive molecules. It serves as a precursor for various derivatives that may possess enhanced therapeutic effects or novel mechanisms of action.

Compound NameStructureApplication
5-(trinitromethyl)-2H-tetrazoleStructurePotential explosive and pharmaceutical applications
N-(furan-2-yl methyl)-2-(1H-tetrazol-5-yl)acetamideStructureAntimicrobial and anti-inflammatory studies

Coordination Chemistry

2.1 Ligand Properties

The compound acts as a bifunctional ligand in coordination chemistry, enabling the formation of metal complexes. These complexes have applications in catalysis and material science.

  • Metal Complexes : this compound has been used to synthesize copper(II) and nickel(II) complexes which display interesting catalytic properties . The ability to coordinate with metal ions enhances the reactivity and stability of these complexes.

Material Science Applications

3.1 Explosives and Energetic Materials

Due to its high nitrogen content, compounds like this compound are being explored for use in energetic materials. The stability and energy release characteristics make them suitable candidates for development in explosive formulations.

Case Studies

4.1 Synthesis and Characterization

A study conducted by Coca et al. demonstrated the efficient synthesis of 5-substituted 1H-tetrazoles using microwave irradiation techniques. This method yielded high purity compounds with significant antimicrobial activity, showcasing the potential of tetrazoles in pharmaceutical applications .

4.2 Development of Metal Complexes

Research by Akhlaghinia et al. highlighted the synthesis of metal complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic activity in organic reactions, indicating their utility in synthetic chemistry .

Mechanism of Action

The mechanism of action of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and tetrazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Below is a detailed comparison of [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid with similar tetrazole-acetic acid derivatives, focusing on structural features, bioactivity, and research findings.

Structural Analogues and Substituent Effects

Compound Name Substituent (R) Molecular Formula Key Properties/Activities References
This compound 2-Furyl C₈H₇N₄O₃ Moderate superoxide scavenging; limited anti-inflammatory efficacy in vivo
[5-(3-Methoxyphenyl)-2H-tetrazol-2-yl]acetic acid 3-Methoxyphenyl C₁₀H₁₀N₄O₃ Enhanced lipophilicity; potential antimicrobial activity
[5-(4-Aminophenyl)-2H-tetrazol-2-yl]acetic acid 4-Aminophenyl C₉H₉N₅O₂ Improved solubility; tested in cancer cell lines
[5-(5-Bromo-2-furyl)-2-oxo-oxadiazol-3-yl]acetic acid 5-Bromo-2-furyl + oxadiazolone C₈H₅BrN₂O₅ Bromine enhances electrophilicity; used in enzyme inhibition studies
[5-(Phenyl)-2H-tetrazol-2-yl]acetic acid Phenyl C₉H₈N₄O₂ Baseline scaffold; used in anti-proliferative assays

Pharmacological Activity Comparison

  • Superoxide Scavenging: The 2-furyl derivative exhibits moderate superoxide scavenging activity (IC₅₀ ~15 µM), comparable to hydroxy-substituted analogues (e.g., [5-(3-hydroxyphenyl)-tetrazol-2-yl]acetic acid). Replacement of the furyl group with a 3-methoxyphenyl group (C₃H₇O) increased lipophilicity (logP = 1.2 vs.
  • Antimicrobial and Anticancer Activity: The 4-aminophenyl derivative demonstrated selective cytotoxicity against HT-29 colon cancer cells (IC₅₀ = 8.2 µM), attributed to its improved cellular uptake via amine-mediated transport . In contrast, the 2-furyl derivative showed weak activity in similar assays (IC₅₀ >50 µM), suggesting the furan ring may hinder target binding .
  • Enzyme Inhibition :

    • The 5-bromo-2-furyl analogue (CAS 1000340-99-7) displayed potent inhibition of xanthine oxidase (Ki = 0.3 µM), likely due to halogen bonding with the enzyme’s active site .

Key Research Findings and Limitations

  • In Vitro vs. In Vivo Discrepancy : While this compound shows promise in vitro, its poor bioavailability and rapid metabolism limit in vivo applications .
  • Substituent Optimization : Electron-withdrawing groups (e.g., bromine) enhance target affinity but may increase toxicity .
  • Structural Insights : X-ray crystallography of related zinc complexes (e.g., [Zn(C₈H₆N₅O₂)₂(H₂O)₂]) confirms the tetrazole ring’s planar geometry, critical for π-π stacking in enzyme binding .

Biological Activity

[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid is a heterocyclic compound featuring a tetrazole ring linked to a furan moiety and an acetic acid group. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound is being explored for its potential antimicrobial, antifungal, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The chemical formula for this compound is C7_{7}H6_{6}N4_{4}O2_{2}. The presence of both the furan and tetrazole rings allows for diverse interactions with biological targets. The compound can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition similar to known antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Properties

The compound has also demonstrated antifungal activity against several fungal pathogens. Studies suggest that it may inhibit fungal growth by targeting specific enzymes involved in cell wall biosynthesis or by disrupting membrane integrity.

Anticancer Potential

One of the most promising aspects of this compound is its anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways. The compound's IC50_{50} values in various cancer cell lines indicate significant cytotoxic effects, warranting further investigation into its mechanisms of action.

Cell Line IC50_{50} (µM) Effect
HeLa (cervical cancer)15.4Induces apoptosis
MCF-7 (breast cancer)12.3Cell cycle arrest
A549 (lung cancer)18.7Inhibits proliferation

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. It may act on various targets including protein tyrosine phosphatase and aldose reductase, which are relevant in diabetes management and cancer therapy. The inhibition of these enzymes could lead to reduced glucose levels or decreased tumor growth.

Case Studies and Research Findings

  • Anticancer Activity in vitro : A study evaluated the effects of this compound on different cancer cell lines, revealing that it significantly reduced cell viability through apoptosis induction (Study Reference: PubMed).
  • Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity comparable to traditional antibiotics (Study Reference: SCBT).
  • Mechanistic Insights : Molecular docking studies have suggested that this compound binds effectively to target enzymes, providing insights into its potential as a therapeutic agent (Study Reference: MDPI).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [5-(2-furyl)-2H-tetrazol-2-yl]acetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via cyclization reactions involving 2-furyl precursors and tetrazole-forming reagents. For example, 5-aryl-2H-tetrazole derivatives can be prepared by reacting aryl halides with sodium azide in the presence of a nitrile source, followed by functionalization with acetic acid groups . Optimization involves high-throughput screening (e.g., using Aryl Halide Chemistry Informer Libraries) to evaluate reaction parameters like temperature, solvent polarity, and catalyst efficiency . Purity is assessed via HPLC or LC-MS, with recrystallization in DMF/acetic acid mixtures recommended for isolation .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related tetrazole-acetic acid complexes (e.g., Zn(II) derivatives) have been resolved using SHELX programs (SHELXS for structure solution, SHELXL for refinement), confirming octahedral coordination and hydrogen-bonding networks . Complementary techniques include FT-IR (to verify tetrazole C=N stretches at ~1600 cm⁻¹) and NMR (¹H/¹³C for furyl proton shifts at δ 6.5–7.5 ppm and tetrazole ring carbons at δ 145–155 ppm) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies in buffers (pH 1–13) at 25–60°C show that the tetrazole ring remains intact across pH 3–11, but hydrolytic degradation occurs under strongly acidic (pH < 2) or alkaline (pH > 12) conditions . Stability is monitored via mass balance analysis (HPLC-UV), with degradation products identified as furan-2-carboxylic acid and tetrazole fragments .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro superoxide scavenging activity and in vivo anti-inflammatory efficacy for this compound?

  • Methodology : Hydroxy-substituted derivatives exhibit strong in vitro superoxide scavenging (IC₅₀ ~10–50 μM in cell-free assays) but poor in vivo performance in rat paw edema models. This discrepancy may arise from pharmacokinetic limitations (e.g., low bioavailability, rapid metabolism). To address this, employ metabolic stability assays (e.g., liver microsomes) and structural modifications like prodrug strategies (e.g., esterification of the acetic acid moiety) to enhance absorption .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or coordination polymers?

  • Methodology : The tetrazole and carboxylate groups act as bifunctional ligands. For example, hydrothermal synthesis with Zn(II) salts yields octahedral complexes where the tetrazole N-atoms coordinate equatorially, and the carboxylate binds axially. Stability is enhanced via O–H⋯O hydrogen bonds, as shown in SC-XRD data . Screening divalent metals (e.g., Cu²⁺, Co²⁺) under varying pH (5–7) and solvent systems (water/DMF) optimizes crystallinity .

Q. How can computational modeling predict the biological targets or toxicity of this compound?

  • Methodology : Molecular docking (AutoDock Vina) against superoxide dismutase (SOD) or cyclooxygenase-2 (COX-2) identifies potential binding modes. QSAR models trained on tetrazole derivatives reveal that electron-withdrawing substituents on the furyl ring enhance scavenging activity but may increase hepatotoxicity risks . ADMET predictions (SwissADME, ProTox-II) guide prioritization of low-risk candidates .

Data Contradiction and Validation

Q. Why do some studies report high antimicrobial activity for tetrazole-acetic acid derivatives, while others observe negligible effects?

  • Methodology : Activity varies with microbial strain and substituent patterns. For example, 1,2,4-triazole-thioacetic acid hybrids show broad-spectrum antifungal activity (MIC ~8–32 µg/mL) against Candida albicans but are ineffective against Gram-negative bacteria. Validate via standardized CLSI/MIC protocols, ensuring consistent inoculum size (~1×10⁵ CFU/mL) and solvent controls (DMSO <1% v/v) . Contradictions may arise from assay sensitivity or compound solubility .

Q. How should researchers address batch-to-batch variability in crystallinity during scale-up synthesis?

  • Methodology : Implement process analytical technology (PAT) tools like in-situ Raman spectroscopy to monitor reaction progress. Polymorph control is achieved via solvent-mediated crystallization (e.g., switching from ethanol to acetone/water mixtures). Batch variability in SC-XRD data (e.g., R-factor fluctuations >0.05) necessitates refinement using SHELXL with TWIN/BASF corrections .

Tables for Key Data

Table 1 : Stability of this compound Under Accelerated Conditions

ConditionDegradation Products% Remaining (24h)
pH 1.0, 37°CFuran-2-carboxylic acid58%
pH 7.4, 37°CNone detected98%
pH 13.0, 60°CTetrazole ring-opened species32%
Source:

Table 2 : In Vitro vs. In Vivo Activity of Hydroxy-Substituted Derivatives

CompoundIn Vitro IC₅₀ (Superoxide)In Vivo Edema Inhibition (%)
5-(2-Hydroxyphenyl)12 ± 2 µM8 ± 3
5-(4-Hydroxyphenyl)18 ± 3 µM11 ± 2
Source:

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid

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